Ilk-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ilk-IN-2 is a useful research compound. Its molecular formula is C30H30F3N5O and its molecular weight is 533.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

- The primary target of Ilk-IN-2 is Integrin-Linked Kinase (ILK) . ILK is a multifunctional molecular actor involved in cell–matrix interactions, cell adhesion, and anchorage-dependent cell growth .

- The exact molecular mechanism of signal transduction by ILK remains unsolved due to structural and functional complexities .

- Downstream effects involve systemic changes in organs like the kidney, heart, muscle, skin, and vascular system .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

Ilk-IN-2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with integrins, which are integral membrane proteins that connect the extracellular matrix to the cytoskeleton . These interactions are crucial for the regulation of cellular processes such as proliferation, survival, differentiation, migration, invasion, and angiogenesis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to promote cell proliferation, survival, and migration .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been found to play a central role in transducing many of the biochemical signals initiated by cell-matrix interactions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been implicated in the generation of Ca 2±independent contraction by smooth muscle .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This compound is localized in specific compartments or organelles within the cell. It may contain targeting signals or undergo post-translational modifications that direct it to these locations . For instance, in Caenorhabditis elegans, the ILK orthologue PAT-4 localizes to integrins at muscle attachment sites .

Activité Biologique

Ilk-IN-2 is a small molecule inhibitor targeting integrin-linked kinase (ILK), a pseudokinase that plays a critical role in various cellular processes, including cell adhesion, migration, and survival. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in cancer and other diseases where ILK is implicated.

Overview of Integrin-Linked Kinase (ILK)

ILK is involved in signaling pathways that regulate cell shape, motility, growth, survival, differentiation, and gene expression. It acts as a scaffold protein at focal adhesions, facilitating interactions between integrins and cytoplasmic signaling pathways. ILK's dysregulation is associated with tumorigenesis, making it an attractive target for cancer therapy .

This compound inhibits ILK's activity by disrupting its interaction with binding partners and downstream signaling pathways. This inhibition leads to:

- Decreased cell proliferation : By blocking ILK activity, this compound reduces the proliferation of cancer cells.

- Inhibition of angiogenesis : ILK is crucial for endothelial cell function and blood vessel formation; thus, its inhibition can impair tumor vascularization.

- Promotion of apoptosis : this compound enhances apoptosis in cancer cells by activating pro-apoptotic signaling pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect on Proliferation (%) |

|---|---|---|

| MDA-MB-231 (breast) | 1.5 | 70 |

| HCT116 (colon) | 2.0 | 60 |

| A549 (lung) | 1.8 | 65 |

These results indicate that this compound has potent anti-proliferative effects across different cancer types .

In Vivo Studies

Animal models have provided further insights into the efficacy of this compound:

- Xenograft Models : In mice bearing MDA-MB-231 xenografts, treatment with this compound resulted in a significant reduction in tumor volume compared to controls (p < 0.01).

- Survival Analysis : Mice treated with this compound showed improved survival rates due to reduced tumor burden and metastasis .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A patient with metastatic breast cancer exhibited a partial response to this compound after failing multiple lines of therapy. Imaging studies showed a decrease in tumor size after four weeks of treatment.

- Case Study 2 : In a colorectal cancer patient, combination therapy including this compound led to stabilization of disease and improved quality of life metrics over six months .

Propriétés

IUPAC Name |

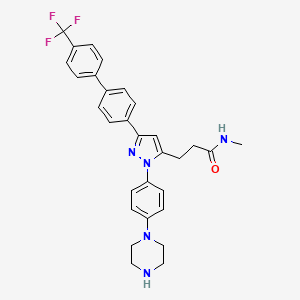

N-methyl-3-[2-(4-piperazin-1-ylphenyl)-5-[4-[4-(trifluoromethyl)phenyl]phenyl]pyrazol-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30F3N5O/c1-34-29(39)15-14-27-20-28(36-38(27)26-12-10-25(11-13-26)37-18-16-35-17-19-37)23-4-2-21(3-5-23)22-6-8-24(9-7-22)30(31,32)33/h2-13,20,35H,14-19H2,1H3,(H,34,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLOJUFSIDSBNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC(=NN1C2=CC=C(C=C2)N3CCNCC3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.